molecular formula C27H26ClN3O5 B4289829 4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide

4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide

Cat. No.: B4289829
M. Wt: 508.0 g/mol
InChI Key: FGTNQBUVJFZLPJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of 4-chlorobenzoyl chloride with 2,6-dimethylaniline under basic conditions to form 4-chloro-N-(2,6-dimethylphenyl)benzamide.

    Introduction of the Morpholine Group: The next step involves the reaction of the intermediate with morpholine and 4-nitrobenzoyl chloride to introduce the morpholin-4-yl(4-nitrophenyl)acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Replacement of the chloro group with other functional groups.

Scientific Research Applications

4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,6-dimethylphenyl)benzamide: Lacks the morpholine and nitrophenyl groups.

    N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide: Lacks the chloro group.

Uniqueness

4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-N-[2-morpholin-4-yl-2-(4-nitrophenyl)acetyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O5/c1-18-4-3-5-19(2)24(18)30(26(32)21-6-10-22(28)11-7-21)27(33)25(29-14-16-36-17-15-29)20-8-12-23(13-9-20)31(34)35/h3-13,25H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTNQBUVJFZLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide
Reactant of Route 2
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4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide
Reactant of Route 3
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide
Reactant of Route 4
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide
Reactant of Route 5
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide
Reactant of Route 6
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide

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